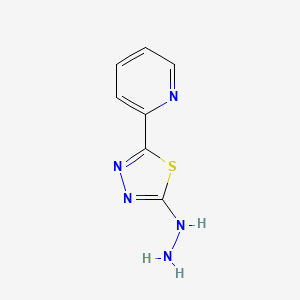![molecular formula C16H19NO2 B2359880 N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide CAS No. 2411202-27-0](/img/structure/B2359880.png)
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation.
Mécanisme D'action
HET0016 inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting the production of 20-HETE, HET0016 exerts its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In cancer cells, HET0016 inhibits cell proliferation, migration, and invasion by downregulating the expression of various oncogenes and upregulating the expression of tumor suppressor genes. In hypertension, HET0016 reduces blood pressure by dilating blood vessels and inhibiting the production of vasoconstrictors. In inflammation, HET0016 reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages and limitations for lab experiments. One advantage is its high selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other enzymes. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high concentrations, which requires careful dosing in experiments.
Orientations Futures
There are several future directions for research on HET0016. One direction is the development of more potent and selective inhibitors of 20-HETE synthase. Another direction is the investigation of the role of 20-HETE in various diseases, including neurological diseases and cardiovascular diseases. Additionally, the therapeutic potential of HET0016 in combination with other drugs or therapies should be explored.
Méthodes De Synthèse
HET0016 can be synthesized using a multi-step process that involves the reaction of 4-chlorobutyryl chloride with 1-hydroxycyclobutylmethylamine, followed by the reaction of the resulting product with phenylacetylene and sodium hydride. The final product is obtained by reacting the intermediate with methylamine and sodium hydride.
Applications De Recherche Scientifique
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, HET0016 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. In hypertension research, HET0016 has been shown to reduce blood pressure by inhibiting the production of 20-HETE, a potent vasoconstrictor. In inflammation research, HET0016 has been shown to reduce the production of inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-8-14(18)17(2)15(16(19)11-7-12-16)13-9-5-4-6-10-13/h4-6,9-10,15,19H,7,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQCJWTAPYJJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C1=CC=CC=C1)C2(CCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

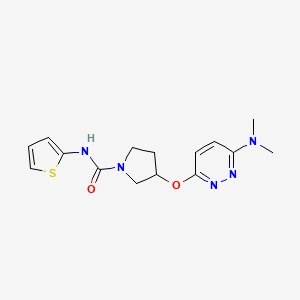
![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)
![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)
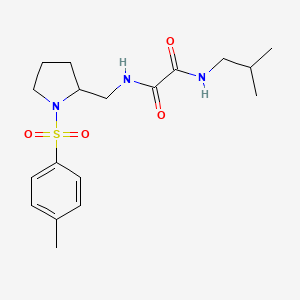
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)
![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)
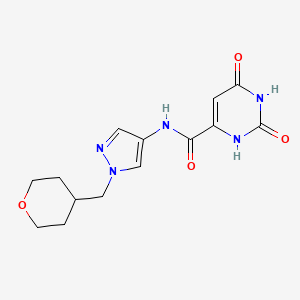
![3-Cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2359812.png)
![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)
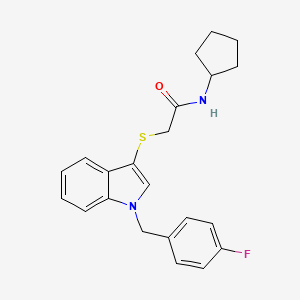
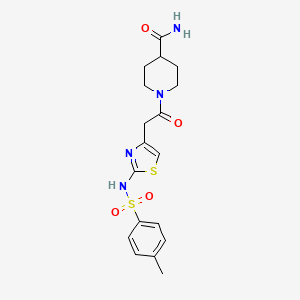
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)
